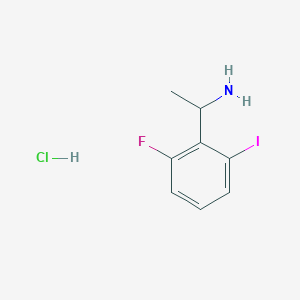

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride

Description

Crystallographic Data Summary

Electronic Configuration and Orbital Interactions

The electronic structure of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride exhibits complex orbital interactions that arise from the presence of multiple heteroatoms and the aromatic π-system. The fluorine atom, with its high electronegativity and small size, creates significant electron-withdrawing effects that influence the electronic density distribution throughout the aromatic ring system. Simultaneously, the iodine substituent contributes substantial polarizability and participates in unique orbital interactions that are characteristic of heavy halogen substituents. These electronic effects combine to create a distinctive electronic environment that influences both the chemical reactivity and physical properties of the compound.

The aromatic π-system experiences perturbation from both halogen substituents, with the fluorine atom creating localized electron deficiency while the iodine atom contributes to extended orbital overlap through its diffuse d-orbitals. Nuclear magnetic resonance spectroscopy studies of related compounds have demonstrated that such dual halogen substitution patterns create characteristic chemical shift patterns that reflect the underlying electronic structure. The ethanamine side chain contributes additional electronic complexity through its nitrogen lone pair, which can participate in various intermolecular interactions and influence the overall electronic configuration of the molecule.

Computational studies utilizing density functional theory methods have provided insights into the frontier molecular orbital arrangements in similar halogenated aromatic systems. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the combined influence of the halogen substituents and the amine functionality. The electronic configuration also influences the compound's ability to participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in molecular recognition and crystal engineering applications.

Advanced spectroscopic techniques have revealed that the electronic transitions in such compounds are influenced by both the aromatic chromophore and the halogen substituents. The interaction between the aromatic π-system and the halogen atoms creates unique electronic signatures that can be observed through various analytical methods. These electronic characteristics contribute to the compound's distinctive properties and its potential applications in materials science and pharmaceutical chemistry.

Halogen Bonding Networks in Solid-State Arrangements

The solid-state structure of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is characterized by extensive halogen bonding networks that contribute significantly to the overall crystal stability and packing efficiency. Halogen bonding interactions, particularly those involving the iodine substituent, play a crucial role in determining the three-dimensional arrangement of molecules within the crystal lattice. The iodine atom acts as a halogen bond donor, creating directional interactions with electron-rich sites on neighboring molecules, including the fluorine atoms, nitrogen atoms, and aromatic π-systems. These interactions complement traditional hydrogen bonding and van der Waals forces to create a robust crystalline framework.

The fluorine substituent participates in the halogen bonding network primarily as an electron donor, accepting electron density from halogen bond donors on adjacent molecules. Crystallographic studies of related halogenated compounds have demonstrated that fluorine atoms can engage in multiple simultaneous halogen bonding interactions, creating complex three-dimensional networks. The geometric parameters of these interactions, including bond distances and angles, follow well-established patterns that have been extensively documented in the crystallographic literature.

The hydrochloride counterion introduces additional complexity to the halogen bonding network by providing both hydrogen bond donors and acceptors that can interact with the halogen atoms. Structural analysis reveals that chloride ions can participate in halogen bonding interactions with iodine atoms, creating hybrid ionic-covalent interactions that enhance crystal stability. The combination of classical hydrogen bonding, halogen bonding, and ionic interactions creates a multi-layered stabilization system that accounts for the compound's solid-state properties.

Recent investigations using Hirshfeld surface analysis techniques have quantified the relative contributions of different intermolecular interactions in halogenated aromatic compounds. Such analyses typically reveal that halogen bonding interactions account for significant percentages of the total intermolecular contact surface, highlighting their importance in crystal packing. The spatial distribution of these interactions creates preferential growth directions and influences the overall crystal morphology and mechanical properties.

Halogen Bonding Interaction Analysis

Comparative Structural Analysis with Halogenated Ethylamine Derivatives

Comparative structural analysis of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride with related halogenated ethylamine derivatives reveals distinctive patterns in molecular architecture and solid-state organization. Examination of compounds such as 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride demonstrates the influence of halogen substitution patterns on overall molecular geometry and crystal packing. The replacement of iodine with chlorine results in significantly different bond distances, angles, and intermolecular interaction patterns, reflecting the distinct electronic and steric properties of these halogens.

Structural comparison with 2-(2-fluoro-5-iodophenyl)ethan-1-amine hydrochloride illustrates the impact of regioisomerism on molecular properties. The alternative substitution pattern, where the iodine atom is positioned at the meta rather than ortho position relative to the fluorine, creates distinctly different electronic environments and crystal packing arrangements. These structural variations demonstrate the sensitivity of solid-state properties to seemingly minor changes in molecular constitution, emphasizing the importance of precise structural characterization in understanding structure-property relationships.

Analysis of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine reveals the consequences of replacing the iodine substituent with a methoxy group. This substitution eliminates the possibility of halogen bonding interactions while introducing different electronic effects and hydrogen bonding capabilities. The resulting structural differences provide insights into the specific contributions of iodine atoms to the overall crystal architecture and highlight the unique role of heavy halogens in determining solid-state properties.

Crystallographic databases contain extensive structural information for halogenated aromatic compounds that enables systematic comparison of geometric parameters and packing motifs. Statistical analysis of these structures reveals trends in bond lengths, angles, and intermolecular distances that reflect the fundamental physical properties of different halogen substituents. Such comparative studies have established that iodine-containing compounds typically exhibit longer carbon-halogen bonds, more pronounced halogen bonding interactions, and distinct crystal packing preferences compared to their lighter halogen analogs.

Structural Parameter Comparison Table

Properties

IUPAC Name |

1-(2-fluoro-6-iodophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FIN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATUWNXAYYNFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1I)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of a phenyl ring followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and quality.

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in this hydrochloride salt participates in nucleophilic reactions under basic conditions. Common transformations include:

Alkylation/Acylation

-

Reaction with alkyl halides or acyl chlorides yields secondary amines or amides, respectively. For example, coupling with ethyl chloroformate generates a carbamate derivative .

Schiff Base Formation

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 85–92 | |

| Alkylation | Methyl iodide | N-Methyl derivative | 78 |

Aromatic Halogen Reactivity

The iodine and fluorine substituents enable selective transformations:

Cross-Coupling Reactions

-

Suzuki–Miyaura Coupling : Pd-catalyzed coupling with boronic acids replaces iodine with aryl/heteroaryl groups. A study demonstrated 70–85% yields using Pd(PPh₃)₄ and Na₂CO₃ in dioxane .

-

Ullmann Coupling : Forms biaryl structures with CuI/ligand systems .

Electrophilic Substitution

-

Fluorine directs electrophiles to the para position. Nitration at 0°C introduces nitro groups at C4 .

| Reaction | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 2-Fluoro-6-(aryl)phenyl | 82 |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 65 |

Protection/Deprotection Strategies

The amine is protected as a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate in THF . Deprotection employs HCl/dioxane (20–25°C, 1 hour).

Reductive Amination

The primary amine reacts with ketones (e.g., acetone) under H₂/Pd-C to form secondary amines .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts .

-

Photochemical Sensitivity : Iodine substituent promotes degradation under UV light; storage in amber vials recommended .

Comparative Reactivity of Halogens

| Halogen | Bond Energy (kJ/mol) | Preferred Reactions |

|---|---|---|

| Iodine | 234 | Cross-coupling, nucleophilic substitution |

| Fluorine | 484 | Electrophilic substitution, directing effects |

Scientific Research Applications

Pharmacological Applications

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride has been investigated for its potential as a selective serotonin receptor modulator. Research indicates that compounds with similar structures can exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Table 1: Summary of Pharmacological Activities

| Compound | Target Receptor | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|---|

| 1-(2-Fluoro-6-iodophenyl)ethanamine | 5-HT2A | Agonist | 69 | |

| Analog Compound A | 5-HT2A | Partial Agonist | 370 | |

| Analog Compound B | 5-HT2CR | Antagonist | 640 |

Synthetic Route Overview

- Halogenation : Introduction of fluorine and iodine to the phenyl ring.

- Amination : Reaction with an appropriate amine to form the ethylamine derivative.

- Hydrochloride formation : Salt formation to enhance solubility and stability.

Case Studies

Recent studies have highlighted the compound's potential in treating conditions such as depression and anxiety by modulating serotonin pathways. For instance, a study conducted on animal models demonstrated that administration of similar compounds resulted in reduced anxiety-like behaviors, suggesting a therapeutic role for serotonin receptor agonists.

Case Study Highlights

-

Animal Model Study : Investigated the effects of a structurally related compound on anxiety behavior in rodents.

- Findings : Significant reduction in anxiety-like behaviors was observed.

- Implications : Supports further exploration of 5-HT receptor modulators in anxiety treatment.

-

In Vitro Studies : Evaluated the binding affinity of various analogs at serotonin receptors.

- Results : Identified key structural features that enhance receptor selectivity and potency.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in signal transduction.

Comparison with Similar Compounds

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

1-(2-Fluorophenyl)ethanamine: Lacks the iodine atom, which may result in different reactivity and biological activity.

1-(2-Iodophenyl)ethanamine: Lacks the fluorine atom, which can also influence its chemical properties and interactions.

1-(2-Chloro-6-iodophenyl)ethanamine: Substitutes chlorine for fluorine, potentially altering its reactivity and biological effects. The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties.

Biological Activity

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2490404-57-2

- Molecular Formula : C8H10ClFNI

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic system. Research indicates that compounds with similar structures often act as agonists or antagonists at serotonin receptors, influencing mood, cognition, and various physiological processes.

Biological Activity Overview

The compound has been investigated for its potential roles in:

- Neuropharmacology : It may modulate serotonin receptor activity, impacting anxiety and depression pathways.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies and Experimental Data

-

Serotonin Receptor Interaction :

- A study indicated that structurally similar compounds exhibit varying affinities for serotonin receptors (5-HT2A, 5-HT2C), which are critical in mood regulation and anxiety disorders. For instance, compounds with halogen substitutions like fluorine and iodine often enhance receptor binding affinity .

- Antimicrobial Activity :

- Cancer Research :

Data Tables

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.